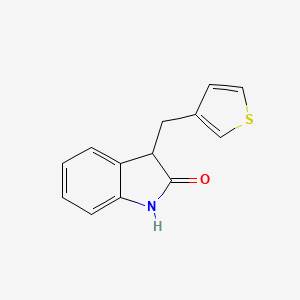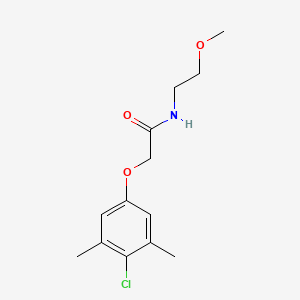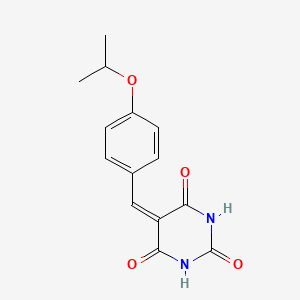
3-(3-thienylmethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-thienylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is commonly referred to as TDIA, and its molecular formula is C13H11NOS. TDIA is a heterocyclic compound containing a thienyl ring and an indole ring. It has been studied for its potential use in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of TDIA is not fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects. TDIA has been shown to have potent anticancer activity, which may be attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
TDIA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects. TDIA has also been shown to have antioxidant activity, which may be beneficial for the prevention and treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDIA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. TDIA has also been shown to have potent therapeutic effects, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of TDIA in laboratory experiments. Its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, the potential side effects of TDIA are not well characterized, which may limit its use in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of TDIA. In medicinal chemistry, TDIA could be further optimized to improve its therapeutic efficacy and reduce potential side effects. In material science, TDIA could be studied for its potential use in the development of new organic electronic devices. Additionally, the mechanism of action of TDIA could be further elucidated to better understand its potential applications in various fields of research.
Métodos De Síntesis
TDIA can be synthesized through a multistep process involving the condensation of 3-bromothiophene-2-carbaldehyde with aniline, followed by cyclization and reduction. The resulting compound is then subjected to a Friedel-Crafts acylation reaction to yield TDIA. The synthesis of TDIA has been optimized to yield high purity and yield, making it a suitable candidate for various research applications.
Aplicaciones Científicas De Investigación
TDIA has been studied for its potential use in various fields of scientific research. In medicinal chemistry, TDIA has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, TDIA has been used as a building block for the synthesis of more complex molecules. In material science, TDIA has been studied for its potential use in the development of organic electronic devices.
Propiedades
IUPAC Name |
3-(thiophen-3-ylmethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-6,8,11H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFTDVVQJMREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
